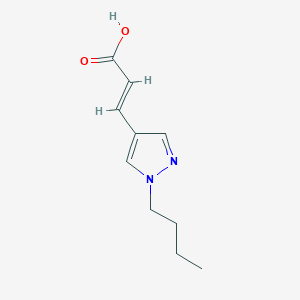![molecular formula C10H17N3 B1485210 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine CAS No. 2098142-90-4](/img/structure/B1485210.png)
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine” consists of a pyrazole ring attached to a dimethylcyclobutyl group via a methylene bridge . The InChI code for this compound is 1S/C10H17N3/c1-7(2)3-6(4-7)5-8-9(11)13-10(12)14-8/h6H,3-5H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine” are not available, a related compound, “(2,2-Dimethyl-4-penten-l-yl)magnesium bromide”, is known to be in equilibrium with its cyclic isomer, "[ (3,3-dimethylcyclobutyl) methyl]magnesium bromide" .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Gunasekaran, Prasanna, and Perumal (2014) demonstrated the synthesis of highly functionalized pyrazolo[3,4-b]pyridines via a domino reaction, showcasing the versatility of pyrazole derivatives in forming complex structures Gunasekaran, Prasanna, & Perumal, 2014.
- Research by Koyioni et al. (2014) explored the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the synthesis of novel pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, providing insights into the reactivity of pyrazole derivatives under different conditions Koyioni et al., 2014.
Catalysis and Reaction Mechanisms
- Lammers et al. (1995) reported on the selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles, highlighting a novel synthetic route to azoles with coordinating substituents, which could have implications in the development of catalytic processes Lammers et al., 1995.
Material Science Applications
- Chetouani, Hammouti, Benhadda, and Daoudi (2005) investigated the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media, revealing the potential of pyrazole derivatives in corrosion protection applications Chetouani et al., 2005.
Biological and Pharmacological Activities
- Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, which underscores the biomedical relevance of pyrazole-based compounds Titi et al., 2020.
Environmental Applications
- Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, and Melhaoui (2007) synthesized tridentate bipyrazolic compounds, evaluating their cytotoxic properties in vitro, which suggests potential environmental benefits through the use of these compounds in pollution reduction strategies Kodadi et al., 2007.
Propiedades
IUPAC Name |
1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2)3-8(4-10)6-13-7-9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVLYLVEJNSJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485127.png)

amine hydrochloride](/img/structure/B1485133.png)

![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)

amine](/img/structure/B1485140.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)
![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
